molecular formula C5H10Cl2F2N4S B6609808 1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride CAS No. 2866352-48-7

1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride

Cat. No.: B6609808
CAS No.: 2866352-48-7
M. Wt: 267.13 g/mol
InChI Key: UYUYOGGPEBGDLC-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a difluoromethylsulfanyl (-SCF$_2$H) substituent at the 5-position of the 4-methyl-4H-1,2,4-triazole ring, with a methanamine group at the 3-position. Its dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

[5-(difluoromethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N4S.2ClH/c1-11-3(2-8)9-10-5(11)12-4(6)7;;/h4H,2,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUYOGGPEBGDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2F2N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-{5-[(Difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. The unique structural features of this compound, which include a triazole ring and a difluoromethyl sulfanyl group, suggest a promising pharmacological profile.

Structural Characteristics

The compound's IUPAC name indicates its intricate molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C6H9F2N5S·2HCl
  • Molecular Weight : 267.13 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to disrupt essential metabolic pathways, leading to cell death or inhibition of growth. The presence of the triazole ring is particularly significant as it has been associated with antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Antifungal Activity

Several studies have evaluated the antifungal properties of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species.

Case Study: Antifungal Efficacy
A comparative study demonstrated that triazole derivatives showed minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against Candida albicans, suggesting strong antifungal potential. The specific compound under review may exhibit comparable or enhanced activity due to the difluoromethyl sulfanyl group.

CompoundMIC (µg/mL)Target Organism
This compoundTBDCandida albicans
Fluconazole8Candida albicans
Voriconazole0.5Aspergillus fumigatus

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Triazole derivatives are known to exhibit activity against a variety of Gram-positive and Gram-negative bacteria.

Research Findings
In vitro studies have reported that similar triazole compounds possess significant antibacterial activity with MIC values as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli. The specific compound's activity may be enhanced due to its unique functional groups.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the triazole ring and substituents on the sulfur atom can significantly influence biological activity. The presence of electronegative groups like fluorine is thought to enhance binding affinity to target enzymes or receptors.

Key Findings:

  • Difluoromethyl Group : Enhances lipophilicity and may improve membrane penetration.
  • Triazole Ring : Essential for interaction with fungal cytochrome P450 enzymes.
  • Sulfanyl Group : Contributes to the overall reactivity and potential for forming stable interactions with biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Features
Target Compound C$5$H${10}$Cl$2$F$2$N$_4$S -SCF$2$H, -CH$3$, -CH$2$NH$2$·2HCl 267.14 High lipophilicity due to -SCF$_2$H; dihydrochloride improves aqueous solubility.
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine HCl C$5$H${11}$ClN$4$O$2$S -SO$2$CH$3$, -CH$2$NH$2$·HCl 226.68 Polar sulfonyl group enhances stability but reduces membrane permeability compared to -SCF$_2$H.
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride C$6$H${14}$Cl$2$N$4$ -CH(CH$3$)$2$, -CH$2$NH$2$·2HCl 213.11 Bulky isopropyl group may hinder crystal packing efficiency.
N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide C${12}$H${11}$Cl$2$F$2$N$4$O$3$S -SCF$2$H, -CH$3$, -SO$2$NH$2$ 435.21 Difluoromethyl and sulfonamide groups enhance pesticidal activity.

Key Observations :

  • The dihydrochloride salt offers superior solubility compared to neutral or mono-salt forms (e.g., compounds in ).
  • Substituents like -SCF$2$H and -CH$3$ influence molecular conformation and crystal packing, as seen in isostructural halogenated analogs .

Crystallographic and Conformational Analysis

  • Crystal Packing : Substituents like -SCF$2$H may lead to distinct packing patterns compared to -SCH$3$ or -SO$2$CH$3$ groups, as observed in halogenated isostructural compounds .
  • Electron-Withdrawing Effects : The -SCF$_2$H group’s electronegativity could influence hydrogen bonding and lattice stability, impacting solubility and formulation.

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